REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.C(OC(C)(C)C)(=[O:15])C.[C:21]([O:25][CH2:26][C:27](=[O:30])[CH2:28][F:29])([CH3:24])(C)C.CC(C)=O.C(=O)=O.S(=O)(=O)(O)O.[Cl-].[Na+]>CCCCCC.O1CCCC1>[F:29][CH2:28][C:27]1([OH:30])[CH2:26][O:25][C:21](=[O:15])[CH2:24]1 |f:4.5,7.8|
|
Name
|
|
Quantity
|
16.87 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
ice ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19.36 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
22.23 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCC(CF)=O
|
Name
|
acetone CO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.C(=O)=O
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-74 °C
|
Type
|
CUSTOM
|
Details
|
The slightly turbid solution was stirred at −20° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 750 mL 4-necked sulfonation flask equipped with magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
a raise of the internal temperature to −55° C
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to −74° C.
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to −74° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at ca. −10° C. for 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
After re-cooling to −75° C
|
Type
|
CUSTOM
|
Details
|
to attain RT
|
Type
|
CUSTOM
|
Details
|
(45 min)
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h (oil bath temperature 80° C., internal temperature 54-61° C., strong gas evolution)
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT the mixture
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (5×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with sat. sodium bicarbonate solution (2×50 mL) and brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated (40° C./15 mbar)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FCC1(CC(OC1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |